6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a cyanophenyl group, difluorophenyl group, hydroxy group, triazole ring, and imidazo[2,1-b][1,3]thiazole core. The presence of these functional groups and heterocycles imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced through a nucleophilic substitution reaction, where a suitable cyanophenyl halide reacts with the imidazo[2,1-b][1,3]thiazole intermediate.
Addition of the Difluorophenyl Group: The difluorophenyl group is incorporated via a Friedel-Crafts acylation reaction, using a difluorophenyl acyl chloride and a Lewis acid catalyst.
Formation of the Triazole Ring:
Final Coupling and Hydroxylation: The final step involves coupling the intermediate with a suitable reagent to introduce the hydroxy group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the cyanophenyl group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents (e.g., bromine, chlorine) are employed under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or other substituted products.
Scientific Research Applications
6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and interactions due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the triazole ring and the hydroxy group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxybutan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide: Lacks the triazole ring, resulting in different biological activity.
6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide: Lacks the hydroxy group, affecting its reactivity and binding properties.
Uniqueness
The unique combination of functional groups in 6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
735315-80-7 |
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Molecular Formula |
C26H21F2N7O2S |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C26H21F2N7O2S/c1-16(26(37,13-35-15-30-14-31-35)20-8-7-19(27)9-21(20)28)33(2)24(36)23-12-34-11-22(32-25(34)38-23)18-5-3-17(10-29)4-6-18/h3-9,11-12,14-16,37H,13H2,1-2H3/t16-,26-/m1/s1 |
InChI Key |
PPXGCOUHDJDECO-AKJBCIBTSA-N |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N(C)C(=O)C3=CN4C=C(N=C4S3)C5=CC=C(C=C5)C#N |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N(C)C(=O)C3=CN4C=C(N=C4S3)C5=CC=C(C=C5)C#N |
Origin of Product |
United States |
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